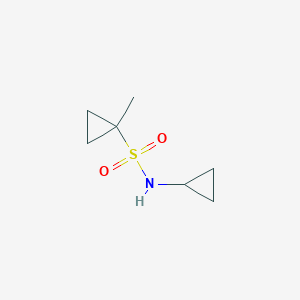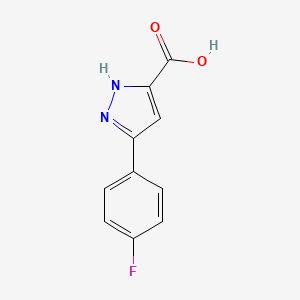
2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, also known as FPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Design and Synthesis of GyrB Inhibitors
A study by Jeankumar et al. (2013) developed a series of compounds targeting the GyrB ATPase of Mycobacterium tuberculosis, demonstrating the potential of such molecules in antituberculosis therapy. Although not directly mentioning 2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, this research highlights the significance of related structures in designing novel therapeutics against bacterial infections. The promising compound from their study, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, underscoring the therapeutic potential of fluorinated compounds in infectious diseases (V. U. Jeankumar et al., 2013).
Antiavian Influenza Virus Activity
Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable antiviral activities against the H5N1 subtype of the avian influenza virus. This research underscores the potential of fluorinated benzamide derivatives in the development of antiviral agents, suggesting that compounds like 2-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide could play a crucial role in combating viral infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Fluorine-18 Labeling for PET Imaging
Lang et al. (1999) synthesized fluorine-18 labeled derivatives for PET imaging, focusing on serotonin 1A antagonists. This research highlights the application of fluorinated compounds in the development of imaging agents for neurological studies. Such endeavors underscore the versatility of fluorinated benzamides in medicinal chemistry, particularly in the synthesis of radiotracers for diagnostic imaging (Lixin Lang et al., 1999).
Development of Fluorinated Heterocycles
Shi et al. (1996) employed 2-fluoroacrylic building blocks for the synthesis of various fluorinated heterocyclic compounds. This study illustrates the utility of fluorinated compounds in organic synthesis, enabling the creation of diverse heterocyclic structures with potential applications in medicinal chemistry and material science (G. Shi, Qian Wang, M. Schlosser, 1996).
Propiedades
IUPAC Name |
2-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-17-9-5-4-8-16(17)18(23)20-10-11-22-13-15(12-21-22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOSMBYTRMGHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2781463.png)

![N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2781467.png)


![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)
![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![3-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2781476.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)



